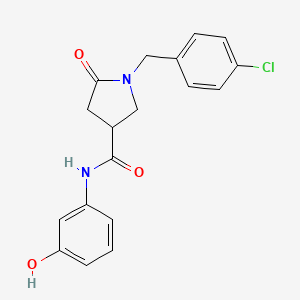

1-(4-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

1-(4-Chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic pyrrolidine derivative featuring a 5-oxopyrrolidine core substituted with a 4-chlorobenzyl group at position 1 and a 3-hydroxyphenyl carboxamide at position 2.

The pyrrolidine ring’s conformation and the keto group at position 5 are critical for maintaining structural rigidity, a feature shared with other bioactive pyrrolidine derivatives .

Properties

Molecular Formula |

C18H17ClN2O3 |

|---|---|

Molecular Weight |

344.8 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H17ClN2O3/c19-14-6-4-12(5-7-14)10-21-11-13(8-17(21)23)18(24)20-15-2-1-3-16(22)9-15/h1-7,9,13,22H,8,10-11H2,(H,20,24) |

InChI Key |

SJJOVQDFSXXFAB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of the Pyrrolidine Ring

The 1-position of the pyrrolidine ring can be functionalized using alkyl halides or benzyl chlorides:

-

Reagents : 4-Chlorobenzyl chloride or bromide.

-

Conditions : Base-mediated alkylation (e.g., NaH or K₂CO₃) in DMF or THF.

Example :

-

Core Preparation : Synthesize 5-oxopyrrolidine-3-carboxylic acid.

-

Alkylation : React the carboxylic acid with 4-chlorobenzyl chloride in the presence of a base to yield 1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Carboxamide Formation

The N-(3-hydroxyphenyl) carboxamide group is formed via amide bond coupling.

Acyl Chloride Intermediate

Converting the carboxylic acid to an acyl chloride enables efficient amide formation:

-

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

-

Conditions : Reflux in dichloromethane or toluene.

Example :

Direct Coupling Using Activating Agents

For carboxylic acids, coupling agents (e.g., EDC/HOBt) enable direct amide formation:

-

Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

-

Conditions : Room temperature in DMF or DCM.

Example :

-

Coupling : React 1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid with 3-aminophenol using EDC/HOBt.

Alternative Methods: Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions and improves yields:

-

Procedure :

Advantages :

-

Reduced Time : Reaction times decrease from hours to minutes.

-

Higher Yield : Yields improve by 12–15% compared to conventional heating.

Purification and Characterization

Key steps include:

-

Spectroscopic Analysis :

Challenges and Optimization

-

Stereochemical Control : The 5-oxopyrrolidine ring may exist as a mixture of Z and E isomers due to restricted rotation.

-

Side Reactions : Over-alkylation or hydrolysis of intermediates can occur, requiring anhydrous conditions.

Comparative Analysis of Methods

| Method | Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂, 3-aminophenol | 70–80% | High reactivity, clean product | Toxicity of SOCl₂ |

| Coupling Agents | EDC/HOBt, DCM | 75–85% | Mild conditions, fewer byproducts | Higher cost of reagents |

| Microwave-Assisted | SOCl₂, microwave | 85–90% | Rapid synthesis, higher purity | Requires specialized equipment |

Biological and Functional Relevance

Derivatives of 5-oxopyrrolidine often exhibit anticancer and antimicrobial activity due to their ability to modulate enzyme targets (e.g., GABA receptors). The 3-hydroxyphenyl group enhances solubility and hydrogen bonding, potentially improving bioavailability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-(4-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

The following table summarizes key structural differences and biological activities of analogous compounds:

Key Observations:

- Aromatic vs. Heterocyclic Substituents: The 3-hydroxyphenyl group (target) may enhance solubility compared to hydrophobic furan () or thiadiazole () moieties. Phenolic hydroxyl groups are also critical for antioxidant activity in related compounds .

- Bridged Rings: Compounds with fused rings (e.g., imidazolidinone in ) exhibit enhanced rigidity, improving binding affinity to enzymes like elastase .

Biological Activity

1-(4-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a molecular formula of C18H17ClN2O3 and a molecular weight of approximately 344.8 g/mol. This compound has attracted attention due to its potential biological activities, which may be relevant in various therapeutic contexts. Understanding its biological activity involves exploring its interactions with biological systems, potential therapeutic applications, and mechanisms of action.

Structural Characteristics

The compound is characterized by:

- A chlorobenzyl group that may influence its lipophilicity and receptor interactions.

- A hydroxyphenyl moiety that can participate in hydrogen bonding and enhance binding affinity to biological targets.

- A pyrrolidine carboxamide framework which is significant for its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound often exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. Here are key findings regarding its biological activity:

Interaction Studies

Preliminary studies suggest that this compound may interact with specific receptors or enzymes, influencing metabolic pathways. However, detailed interaction studies are necessary to elucidate the precise mechanisms involved.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | C18H17ClN2O3 | Similar chlorobenzyl and hydroxyphenyl groups |

| 1-butyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | C15H19ClN2O2 | Different alkyl chain; potential variations in activity |

| 1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | C18H17ClN2O3 | Hydroxyl group position variation |

Case Studies

- Anti-inflammatory Activity : Similar pyrrolidine derivatives have shown significant anti-inflammatory effects by inhibiting nuclear factor kappa B (NF-κB) signaling pathways. This suggests that this compound may also exhibit similar properties, although direct evidence is still lacking.

- Anticancer Potential : Research on related compounds indicates potential anticancer activity through modulation of apoptosis and cell cycle regulation. For instance, pyrrolidine dithiocarbamate has been shown to affect muscle atrophy and fat lipolysis in cancer cachexia models, which could be relevant for understanding the effects of our compound on cancer-related metabolic disorders.

The exact mechanisms of action for this compound remain to be fully elucidated. However, it is hypothesized that:

- The chlorobenzyl group might enhance binding to specific receptors involved in inflammatory responses.

- The hydroxyphenyl moiety could facilitate interactions with enzymes or proteins involved in metabolic pathways.

Further research is needed to confirm these hypotheses through experimental studies.

Q & A

Q. What are the recommended synthetic routes for 1-(4-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

Methodology: The synthesis typically involves multi-step processes, including amide coupling and heterocyclic ring formation. Key steps include:

- Amide bond formation: Use coupling agents like EDC/HOBt or DCC to link the pyrrolidine-3-carboxylic acid moiety to the 3-hydroxyphenylamine group, ensuring minimal racemization .

- Chlorobenzyl incorporation: Alkylation or nucleophilic substitution reactions under controlled pH (6.5–7.5) and temperature (40–60°C) to attach the 4-chlorobenzyl group .

- Optimization: Adjust solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling steps) to improve yield. Monitor purity via HPLC at each stage .

Q. Table 1: Representative Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Amide coupling | EDC·HCl, HOBt, DIPEA, DMF, RT, 12h | 60–75% | |

| Alkylation | 4-Chlorobenzyl chloride, K2CO3, DMF, 50°C | 70–85% |

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodology:

- NMR spectroscopy: Use H and C NMR to verify substituent positions (e.g., hydroxyphenyl protons at δ 6.5–7.2 ppm and pyrrolidine carbonyl at ~170 ppm) .

- X-ray crystallography: Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the hydroxyphenyl group and carbonyl oxygen) .

- Mass spectrometry: Confirm molecular weight (expected [M+H]⁺ ~414.8) with HRMS-ESI .

Q. Table 2: Key Spectral Data from Related Compounds

| Technique | Diagnostic Features | Reference |

|---|---|---|

| H NMR (DMSO-d6) | Hydroxyphenyl -OH peak at δ 9.8–10.2 ppm | |

| X-ray (Monoclinic) | Unit cell parameters: a=9.003 Å, β=92.003° |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodology:

- Replicate assays under standardized conditions: Control variables like cell line passage number (e.g., HepG2 vs. HEK293), serum concentration, and incubation time .

- Dose-response profiling: Perform IC50 determinations across multiple concentrations (e.g., 0.1–100 μM) to identify off-target effects .

- Computational docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to validate binding interactions with proposed targets (e.g., kinase domains) .

Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?

Methodology:

- Structural derivatization: Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites (e.g., para to the hydroxyphenyl group) to reduce CYP450-mediated oxidation .

- Prodrug approaches: Mask the hydroxyl group with acetyl or PEGylated moieties to enhance plasma half-life .

- In vitro microsomal assays: Compare hepatic clearance rates across species (human vs. rat liver microsomes) to predict in vivo stability .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action when interacting with multi-target enzymes?

Methodology:

- Kinase profiling panels: Screen against a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .

- CRISPR-Cas9 knockout models: Generate cell lines lacking candidate targets (e.g., MAPK or PI3K isoforms) to assess phenotypic rescue .

- Isothermal titration calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry for validated targets .

Q. What computational methods are most reliable for predicting the compound’s physicochemical properties and toxicity?

Methodology:

- QSAR modeling: Use tools like Schrödinger’s QikProp to predict logP (target ~2.5), solubility (<10 μg/mL suggests formulation challenges), and BBB permeability .

- Toxicity prediction: Apply Derek Nexus or ProTox-II to flag potential hepatotoxicity (e.g., structural alerts for quinone formation) .

- ADMET profiling: Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Q. How should researchers address discrepancies in crystallographic data versus solution-phase structural predictions?

Methodology:

- Dynamic NMR studies: Analyze temperature-dependent chemical shifts to detect conformational flexibility (e.g., pyrrolidine ring puckering) .

- Small-angle X-ray scattering (SAXS): Compare solution-phase conformation with crystal structures .

- DFT calculations: Optimize gas-phase and solvated structures using Gaussian09 to identify energetically favorable conformers .

Key Recommendations for Academic Researchers:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.